N-1,3-Benzoxazol-2-ylguanidine (N-Bzg) is a molecule of interest in the field of supramolecular chemistry, which studies the interactions between molecules to form larger, organized structures. N-Bzg acts as a hydrogen bond donor, meaning it can donate a hydrogen atom to form a bond with another molecule. This ability allows it to participate in the formation of supramolecular assemblies through various non-covalent interactions. For example, research has shown that N-Bzg can form hydrogen bonds with other molecules containing carbonyl groups or nitrogen atoms, leading to the self-assembly of ordered structures [].
The ability of N-Bzg to form hydrogen bonds also makes it a valuable tool in crystal engineering. This field aims to design and control the packing of molecules within crystals to achieve specific properties. N-Bzg can be incorporated into crystal structures through its hydrogen bonding capabilities, influencing the crystal packing and potentially leading to materials with desired functionalities [].
N-1,3-benzoxazol-2-ylguanidine is synthesized in laboratories and not found naturally. Research suggests it possesses anti-cancer properties and acts as a hydrogen bond donor in supramolecular assemblies [, ].
The key features of N-1,3-benzoxazol-2-ylguanidine's structure include:
A one-step synthesis method for N-1,3-benzoxazol-2-ylguanidine has been reported, but the specific details are not publicly available [].
Research on its reactivity in other contexts is limited.
Specific data on melting point, boiling point, solubility, etc., are currently unavailable for N-1,3-benzoxazol-2-ylguanidine.
The biological activity of N-1,3-benzoxazol-2-ylguanidine has been explored in various studies. Notably:
Synthesis of N-1,3-benzoxazol-2-ylguanidine typically involves multi-step organic reactions. Common methods include:
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N-1,3-benzoxazol-2-ylguanidine finds applications in various fields:
N-1,3-Benzoxazol-2-ylguanidine was first synthesized in the mid-20th century through reactions involving o-aminophenol and cyanoguanidine under acidic conditions. Early methodologies, described by Takahashi and Niino in 1943, involved heating o-aminophenol with cyanoguanidine in the presence of hydrochloric acid, followed by recrystallization from ethanol to yield the target compound. This method achieved yields exceeding 90%, establishing a foundational route for subsequent modifications. The compound’s initial applications focused on its hydrogen-bonding capabilities, which were later exploited in supramolecular chemistry and enzyme inhibition studies.
The compound is systematically named 2-(1,3-benzoxazol-2-yl)guanidine under IUPAC conventions. It belongs to the benzoxazole family, characterized by a benzene ring fused to an oxazole heterocycle. Key synonyms include:
Synonym | Source |
---|---|
2-Guanidinobenzoxazole | CymitQuimica |
NSC 8967 | PubChemLite |
N-2-Benzoxazolylguanidine | CAS Common Chemistry |
Its classification emphasizes the guanidine substituent at the 2-position of the benzoxazole core, which enhances hydrogen-bond donor capacity and influences electronic properties.
Synthetic approaches have evolved significantly since the 1940s:
Contemporary methods prioritize green chemistry principles, such as microwave irradiation and solvent-free conditions, to enhance efficiency and reduce environmental impact. The Smiles rearrangement technique, for instance, enables functionalization with diverse amines, expanding access to derivatives for drug discovery.
N-1,3-Benzoxazol-2-ylguanidine remains pivotal in multiple domains:
Recent studies highlight its role in synthesizing fluorescent probes and metal-organic frameworks, leveraging its planar aromatic system for π-stacking interactions.
The traditional synthesis of N-1,3-benzoxazol-2-ylguanidine employs the classical approach involving 2-aminophenol and cyanamide as starting materials [2]. This methodology represents the foundational approach for constructing the benzoxazole-guanidine framework through a well-established mechanistic pathway.
The synthesis involves heating 2-(1,3-benzoxazol-2-yl)guanidine (0.05 mol) in ethanol (50 mL) with hydrochloric acid (few drops) under reflux conditions for 3 hours . The reaction proceeds through the initial formation of an intermediate, which subsequently undergoes cyclization to form the benzoxazole ring structure. Post-reaction, the product is cooled and recrystallized from ethanol, followed by drying to yield the hydrochloride salt in 95% yield with a melting point of 538 K .
The reaction mechanism involves cyanamide behaving as both an electrophile and nucleophile, exhibiting bifunctional reactivity that enables the formation of guanidine derivatives [3]. Cyanamide readily reacts with compounds containing acidic protons, and this reactivity is exploited in the synthesis where it condenses with 2-aminophenol to generate the target benzoxazole-guanidine structure [3].
The cyclization mechanism for benzoxazole formation involves a complex series of steps that have been extensively studied using density functional theory calculations [4]. The detailed mechanism of benzoxazole synthesis from 2-aminophenol and aldehydes reveals that the process follows a stepwise oxidative dehydrogenation pathway rather than direct cyclization [4].
The mechanism proceeds through three main steps: first, cyanide catalyst attacks an imine group of aniline with proton transfer occurring to neutralize the intermediate; second, a 5-exotet cyclization reaction occurs where the hydroxyl group loses a proton and the oxide attacks the carbon bonded to the nitrile group; finally, after dihydrobenzoxazole formation, oxygen in air removes two protons from the intermediate to form the final benzoxazole product [5].
Recent mechanistic studies using in situ infrared spectroscopy with flow cell technology and two-dimensional correlation methods have confirmed that oxidation precedes cyclization in the reaction sequence [5]. The dehydrogenation pathway is thermodynamically favored over direct cyclization with an activation energy difference of 24.2 kcal/mol [4]. Additionally, trace amounts of water can significantly reduce the activation energy during the condensation step by 22.3 kcal/mol [4].
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) has emerged as a superior electrophilic cyanating reagent for benzoxazole synthesis due to its enhanced safety profile and practical advantages [6] [7]. NCTS is a bench-stable colorless solid with a melting point of 85-87°C and can be readily synthesized from inexpensive phenylurea and p-toluenesulfonyl chloride using pyridine as solvent [7].
The synthesis utilizing NCTS involves treating o-aminophenol (0.9 mmol) with NCTS (1.35 mmol, 1.5 equiv) dissolved in 1,4-dioxane (4 mL), followed by dropwise addition of boron trifluoride etherate (1.8 mmol, 2 equiv) [8]. The mixture is refluxed overnight (24-30 hours) under monitoring by thin-layer chromatography. After cooling to room temperature, the mixture is quenched with saturated sodium bicarbonate solution, diluted with water, and extracted with ethyl acetate [8].
The significant advantage of NCTS over traditional cyanating reagents lies in its safety profile, as it does not require the use of toxic cyanogen halides [7]. The byproduct of cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound [7]. This methodology achieves yields ranging from 58-83% depending on the substrate, with excellent regioselectivity and broad substrate scope [8] [7].
The development of Brønsted acidic ionic liquid gel (BAIL gel) represents a significant advancement in green chemistry approaches for benzoxazole synthesis [9] [10]. The BAIL gel is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate with tetraethyl orthosilicate (TEOS), creating a heterogeneous catalyst with enhanced catalytic activity and simplified recovery from reaction mixtures [9].
The general procedure involves combining 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and BAIL gel (0.01 mmol, 1.0 mol%) in a 5 mL vessel under solvent-free conditions at 130°C for 5 hours [10]. After reaction completion, the mixture is dissolved in ethyl acetate, and the BAIL gel catalyst is separated by centrifugation. The organic layer is dried over anhydrous magnesium sulfate and concentrated under vacuum to obtain the crude product [10].
This methodology demonstrates exceptional efficiency with yields reaching 98% for benzoxazole derivatives [9] [10]. The BAIL gel exhibits remarkable recyclability, maintaining catalytic activity for up to 5 consecutive runs with only minimal decrease in performance (from 98% to 95% yield) [10]. The mechanism involves protonation of the carbonyl oxygen from the aldehyde by sulfonic acid active sites on the catalyst surface, followed by imine formation, cyclization, and final aromatization through aerial oxidation [10].
The Smiles rearrangement approach provides an alternative synthetic route to N-substituted benzoxazole derivatives through the activation of benzoxazole-2-thiol with chloroacetyl chloride [11] [12]. This methodology offers good functional group tolerance and enables the synthesis of diversely substituted products.
The procedure involves dissolving benzoxazole-2-thiol (0.48 mmol) and cesium carbonate (1.54 mmol, 3.2 equiv) in dimethylformamide (3 mL) cooled to -5°C, followed by addition of chloroacetyl chloride (0.58 mmol, 1.2 equiv) [11] [12]. The reaction mixture is refluxed for 4-7 hours under thin-layer chromatography monitoring. After cooling to room temperature, the mixture is diluted with water, extracted with dichloromethane, and washed with brine [11] [12].
The mechanism proceeds through S-alkylation of the thiol group, followed by Smiles rearrangement via nucleophilic attack of the nitrogen at the benzoxazole ring carbon, forming a new carbon-nitrogen bond through a spiro intermediate [11]. Subsequent rearomatization and alkaline hydrolysis in the presence of cesium carbonate afford the N-substituted benzoxazole products [11]. Yields range from 25-83% depending on the amine substrate, with aromatic and primary amines generally providing higher yields than sterically hindered secondary amines [11].
Solvent-free methodologies represent a paradigm shift toward environmentally sustainable synthesis of benzoxazole derivatives [13] [14]. Ball-milling strategies using recyclable zinc oxide nanoparticles have demonstrated exceptional efficiency under completely solvent-free conditions [13] [14].
The ball-milling approach involves combining 2-aminophenol and aldehyde substrates with zinc oxide nanoparticles in a ball mill apparatus at room temperature for 30 minutes [13] [14]. This methodology achieves yields of 90-93% while scoring high on environmental assessment scales with low E-factor values [13]. The process is highly efficient even on multi-gram scales and provides simplified product isolation procedures [13] [14].
Alternative solvent-free approaches include the use of imidazolium chlorozincate(II) ionic liquid supported on iron oxide nanoparticles under sonication conditions [15]. This method produces benzoxazoles with yields up to 90% in just 30 minutes, with water as the sole byproduct [15]. The magnetic nanoparticle catalyst can be easily separated and recycled for five consecutive runs with minimal decrease in catalytic performance [15].
Advanced catalytic systems have been developed to optimize both efficiency and environmental impact of benzoxazole synthesis. Cadmium oxide nanoparticles prepared via co-precipitation demonstrate exceptional catalytic activity for benzoxazole formation [16]. The optimization studies reveal that catalyst amounts of 0.005-0.02 g provide optimal yields of 90-93% depending on the substrate [16].
Response surface methodology has been employed to systematically optimize reaction parameters including catalyst loading, temperature, and reaction time [17]. Mathematical modeling reveals that 91% of process variation can be explained by optimized models, with temperature and catalyst equivalents being the most significant factors affecting yield [17]. The optimized conditions typically involve temperatures of 60-70°C, catalyst loadings of 1.5-2.0 equivalents, and reaction times of 2.5-4 hours [17].
Electrochemical methods provide atom-economical approaches achieving yields of 85-95% in aqueous solutions without toxic reagents at carbon electrodes [18]. These methods eliminate the need for external oxidants and operate under mild conditions at room temperature [18].
Deep eutectic solvents (DES) and ultrasonic irradiation represent cutting-edge green chemistry approaches for benzoxazole synthesis [19] [20]. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining comparable yields to conventional methods [19].
The environmentally benign synthesis using fly ash as a waste-derived catalyst demonstrates the principles of circular chemistry [21]. Fly ash, composed of metal oxides including magnesium oxide, calcium oxide, iron oxide, silicon dioxide, and aluminum oxide, acts as a solid acid catalyst after activation at 110°C for 2 hours [21]. This approach achieves yields of 89-94% while utilizing industrial waste as a valuable catalytic resource [21].
Ionic liquid catalysts based on phosphonium and imidazolium structures provide recyclable alternatives to traditional acid catalysts [20]. These systems operate under ultrasonic irradiation with significantly reduced environmental impact and can be recovered and reused multiple times without significant loss of activity [20].
Industrial-scale synthesis requires systematic optimization of reaction parameters to achieve consistent high yields while maintaining cost-effectiveness. Continuous flow manufacturing has emerged as a superior approach for large-scale benzoxazole production, achieving overall yields of 65-88% compared to 34% for optimized batch processes [22] [23].
The optimization of flow chemistry processes involves precise control of temperature, pressure, and residence time to maximize yield while minimizing byproduct formation [22] [23]. Process analytical technology (PAT) and calorimetry studies reveal critical parameters for each synthetic step, enabling rational allocation of batch, semi-batch, and flow reactor configurations [22] [23].
Mathematical modeling demonstrates that yield optimization follows predictable patterns based on temperature, catalyst loading, and reaction time [17]. For guanidine synthesis specifically, optimal conditions include 1.8 weight percent catalyst, 6.2:1 methanol to substrate ratio, and 80 minutes reaction time, predicting yields of 99.2 mol% [24]. Statistical analysis reveals that these models can explain 94% of process variation with R-squared values of 0.94 [17].
Efficient purification strategies are critical for industrial implementation, particularly for pharmaceutical-grade products. Recrystallization from mixed solvent systems represents the most common approach for benzoxazole purification [25]. The process involves dissolving crude product in acetone followed by controlled addition of acetonitrile to form a crystallization medium [25].
Advanced purification techniques include the use of clarifying agents in ethyl acetate solutions, followed by precipitation or trituration from mixed solvent systems [25]. The purified product is collected by cooling and physical separation of solid product from solution [25]. For benzoxazole derivatives, typical purification yields exceed 95% with purities above 99.5% area percent [22] [23].
Column chromatography using acetone/petroleum ether (1:19) or hexane/ethyl acetate gradients provides alternative purification methods for complex product mixtures [10]. Automated purification systems enable in-line purification during continuous flow processes, significantly reducing processing time and solvent consumption [22] [23].
Economic analysis of benzoxazole production reveals that flow chemistry approaches can reduce overall production costs by 35% compared to traditional batch methods [22] [23]. This cost reduction results from improved yields, reduced solvent consumption, and decreased processing time.
Life cycle assessment studies demonstrate that continuous flow technology reduces carbon emissions by 85% compared to batch processes [26]. The superior environmental profile results from catalyst regeneration, reduced manganese leaching, and high solvent recyclability achieving up to 88% reduction in environmental impact [26].
Industrial production parameters optimized for cost-effectiveness include catalyst loadings of 1-5 mol%, reaction temperatures of 100-130°C, and production scales of 10-50 kg batches [22] [23]. Raw material calculations indicate that doubling yields through process optimization provides predictable major effects on total product costs, with conservative estimates showing 35% reduction in manufacturing expenses [22] [23].
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